2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
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Overview
Description
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- can be achieved through several methods. One common approach involves the reaction of dichloromaleic anhydride with aniline under dielectric heating at reflux conditions. Acetic acid is used as a catalyst, and ethanol serves as the solvent. This method yields the desired compound with good efficiency, ranging from 39.56% to 70.21%, and the reaction time is significantly reduced to 15-20 minutes .
Industrial Production Methods
In industrial settings, the production of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave radiation in organic synthesis has been shown to increase yield and reduce reaction time, making it a preferred method for industrial production .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, amines, and substituted quinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is explored for drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
2(1H)-Quinolinone, 3,4-dichloro-1-phenyl- is unique due to its specific structure, which includes a quinolinone core with dichloro and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
110254-67-6 |
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Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
3,4-dichloro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-13-11-8-4-5-9-12(11)18(15(19)14(13)17)10-6-2-1-3-7-10/h1-9H |
InChI Key |
NFPMZXUAPZUJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
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